molecular formula C10H8ClNO2 B1532729 Methyl 5-chloro-1H-indole-7-carboxylate CAS No. 1238214-63-5

Methyl 5-chloro-1H-indole-7-carboxylate

Cat. No.: B1532729
CAS No.: 1238214-63-5
M. Wt: 209.63 g/mol
InChI Key: NRHVYJRAVVKLBZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 5th position and a carboxylate group at the 7th position of the indole ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a chlorinated phenylhydrazine and an appropriate ester.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and acidic environments, which are crucial for the successful formation of the indole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-indole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler indole compound.

Scientific Research Applications

Methyl 5-chloro-1H-indole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound can be a precursor for pharmaceutical drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1H-indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylate group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 6-chloro-1H-indole-7-carboxylate
  • Methyl 5-bromo-1H-indole-7-carboxylate

Uniqueness

Methyl 5-chloro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the carboxylate group can significantly affect the compound’s properties compared to other similar indole derivatives.

Properties

IUPAC Name

methyl 5-chloro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVYJRAVVKLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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